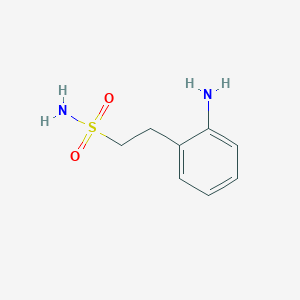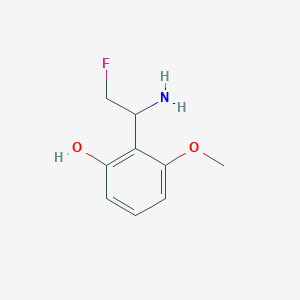
2-(1-Amino-2-fluoroethyl)-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-fluoroethyl)-3-methoxyphenol is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a fluoroethyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)-3-methoxyphenol typically involves the reaction of 2-fluoroethylamine with 3-methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, ensures efficient and cost-effective production. The purification of the final product is achieved through techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-fluoroethyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and fluoroethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenols or amines.
Scientific Research Applications
2-(1-Amino-2-fluoroethyl)-3-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-fluoroethyl)-3-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The methoxy group may influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
- 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
- Florfenicol amine
- 2-(1-Amino-2-fluoroethyl)-4-bromoaniline
Uniqueness
2-(1-Amino-2-fluoroethyl)-3-methoxyphenol is unique due to the presence of the methoxy group on the phenol ring, which distinguishes it from other similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)-3-methoxyphenol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-7(12)9(8)6(11)5-10/h2-4,6,12H,5,11H2,1H3 |
InChI Key |
CDMPEHZDSDYQGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(CF)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


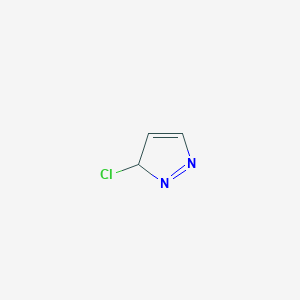
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
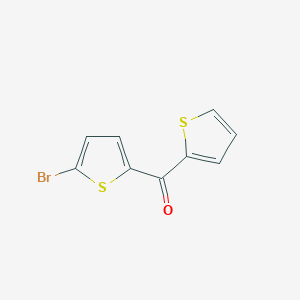
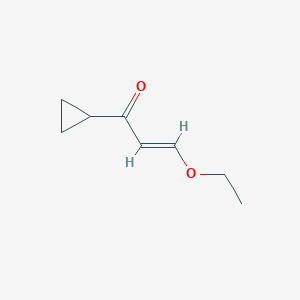

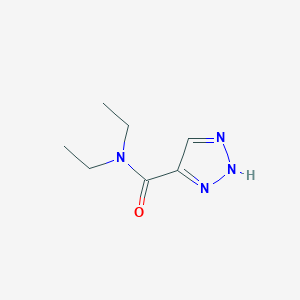
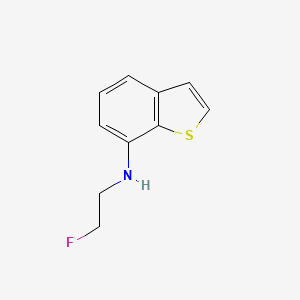


![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
